
5-Bromo-2-ethynyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethynyl-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring with a bromine atom at the 5-position and an ethynyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1H-imidazole typically involves the bromination of 2-ethynyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the 5-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Bromo-2-ethynyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases like triethylamine in organic solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted imidazoles with various functional groups.
- Coupled products with extended conjugation or additional aromatic rings.
- Oxidized or reduced derivatives of the original compound.
科学的研究の応用
5-Bromo-2-ethynyl-1H-imidazole has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-2-ethynyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The ethynyl group can facilitate interactions with hydrophobic pockets, while the bromine atom can form halogen bonds with target molecules .
類似化合物との比較
2-Ethynyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1H-imidazole: Lacks the ethynyl group, limiting its ability to participate in coupling reactions.
2-Bromo-1H-imidazole: Similar in structure but with different reactivity due to the position of the bromine atom.
Uniqueness: 5-Bromo-2-ethynyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
特性
分子式 |
C5H3BrN2 |
|---|---|
分子量 |
170.99 g/mol |
IUPAC名 |
5-bromo-2-ethynyl-1H-imidazole |
InChI |
InChI=1S/C5H3BrN2/c1-2-5-7-3-4(6)8-5/h1,3H,(H,7,8) |
InChIキー |
YKNHUHUNDVPGRR-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC=C(N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


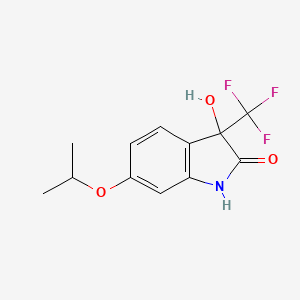
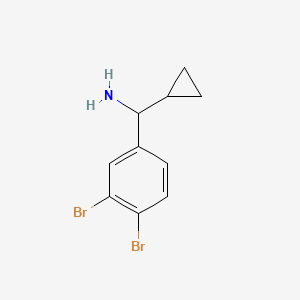
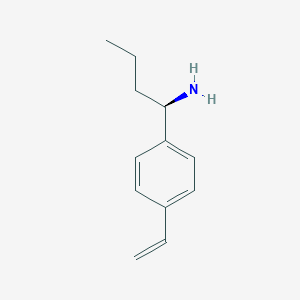
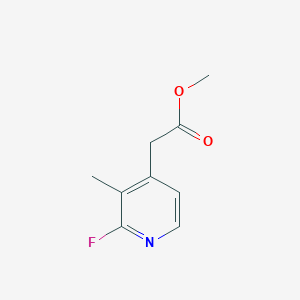
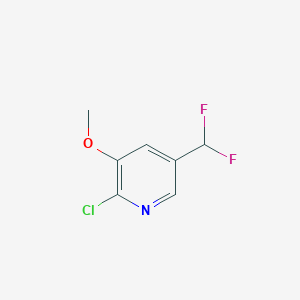

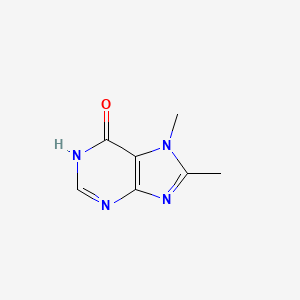
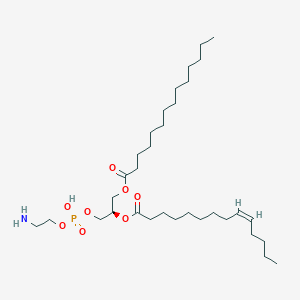
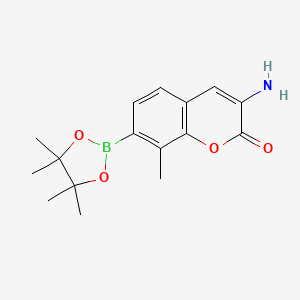
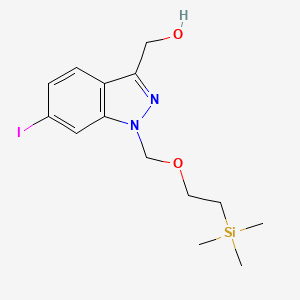
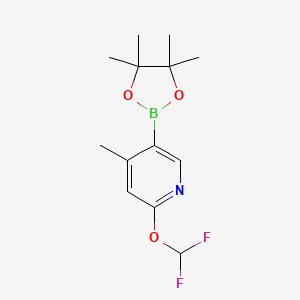
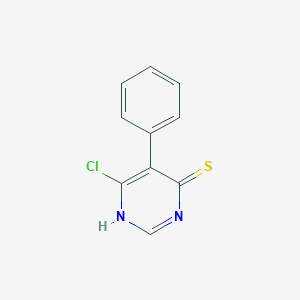
![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)

